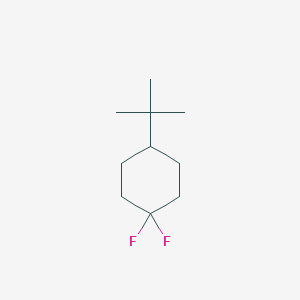
4-Tert-butyl-1,1-difluorocyclohexane
Cat. No. B092076
Key on ui cas rn:
19422-34-5
M. Wt: 176.25 g/mol
InChI Key: PZMAZSVVXRCWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06222064B1
Procedure details


Table 6 summarizes the results obtained on fluorination of 4-t-butyl cyclohexanone with the aminosulfur trifluorides. All of the compositions examined except N-naphthyl-N-phenylaminosulfur trifluoride converted the ketone to a mixture of 4-t-butyl-difluorocyclohexane and 4-t-butyl-1-fluorocyclohexene, with the former predominating. The fluorination of this ketone was much slower than observed for the fluorination of cyclooctanol. A complete conversion to the fluorinated products required several days at room temperature in CH2Cl2. However, addition of a catalytic amount of HF (generated in-situ from EtOH) accelerated the rate of reaction considerably. The reaction time was reduced from several days to ˜16 h when the diaryl, arylalkyl, and N-methoxyethyl-N-phenylaminosulfur trifluorides were reacted with 4-t-butylcyclohexanone in the presence of HF. The effect of HF on reaction rate was, however, less pronounced with the alkoxyalkyl aminosulfur trifluorides 37 and 41. A reasonable reaction time (40 h) for complete fluorination of the ketone with bis(methoxyethyl-aminosulfur trifluoride (41) was obtained when the reaction was carried out at 40° C.
Name
alkoxyalkyl aminosulfur trifluorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
N-naphthyl-N-phenylaminosulfur trifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Name
4-t-butyl-1-fluorocyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



[Compound]
Name
diaryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

[Compound]
Name
arylalkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

[Compound]
Name
N-methoxyethyl-N-phenylaminosulfur trifluorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine


Name

Identifiers


|
REACTION_CXSMILES
|
[C:1]1([N:11]([S:18]([F:21])([F:20])[F:19])[C:12]2C=CC=C[CH:13]=2)C2C(=CC=CC=2)C=C[CH:2]=1.C(C1CC[C:29](=[O:32])CC1)(C)(C)C.C(C1CCC(F)(F)CC1)(C)(C)C.C(C1CCC(F)=CC1)(C)(C)C.[CH:56]1([OH:64])CCCCCCC1.COCCN(S(F)(F)F)C>C(Cl)Cl.CCO>[CH3:56][O:64][CH2:2][CH2:1][N:11]([S:18]([F:21])([F:20])[F:19])[CH2:12][CH2:13][O:32][CH3:29]
|
Inputs


Step One
|
Name
|
alkoxyalkyl aminosulfur trifluorides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCCN(C)S(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Four
|
Name
|
N-naphthyl-N-phenylaminosulfur trifluoride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)N(C1=CC=CC=C1)S(F)(F)F
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)(F)F
|
|
Name
|
4-t-butyl-1-fluorocyclohexene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1CC=C(CC1)F
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)=O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCCC1)O
|
Step Nine
[Compound]
|
Name
|
diaryl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
arylalkyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
N-methoxyethyl-N-phenylaminosulfur trifluorides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
several days
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the rate of reaction considerably
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction time was reduced from several days to ˜16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The effect of HF on reaction rate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCN(CCOC)S(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
